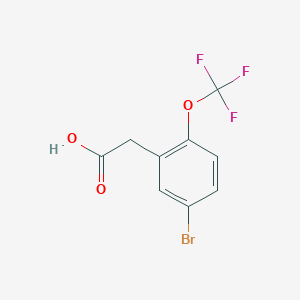

5-Bromo-2-(trifluoromethoxy)phenylacetic acid

Description

Properties

IUPAC Name |

2-[5-bromo-2-(trifluoromethoxy)phenyl]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrF3O3/c10-6-1-2-7(16-9(11,12)13)5(3-6)4-8(14)15/h1-3H,4H2,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBGHPQNHGPPRIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)CC(=O)O)OC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrF3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Amide Coupling and Reduction

A widely cited method involves the conversion of 5-bromo-2-(trifluoromethoxy)benzoic acid to the target compound through intermediate amide formation. In a representative procedure, 5-bromo-2-(trifluoromethoxy)benzoic acid (10.0 g, 35.08 mmol) is treated with HATU (52.62 mmol) and DIPEA (105.25 mmol) in THF at 0°C, followed by reaction with N,O-dimethylhydroxylamine HCl to yield 5-bromo-N-methoxy-N-methyl-2-(trifluoromethoxy)benzamide quantitatively. Subsequent reduction of the amide to the corresponding acetic acid derivative is achieved using hydrazine monohydrate in ethanol under reflux, yielding 65% of the final product after purification.

Key Advantages :

-

High functional group tolerance due to mild reaction conditions.

-

Scalable with minimal byproducts.

Limitations :

-

Requires stoichiometric HATU, increasing cost.

-

Hydrazine handling poses safety concerns.

Friedel-Crafts Acylation and Functionalization

Acylation of Substituted Benzene Derivatives

An alternative route employs Friedel-Crafts acylation to install the acetic acid side chain early in the synthesis. For example, 2-methyl-5-bromobenzoic acid undergoes Friedel-Crafts reaction with thiophene derivatives in the presence of Lewis acids like AlCl3, forming a ketone intermediate. This intermediate is subsequently reduced using triethylsilane and boron trifluoride etherate, achieving 70% yield in the reduction step. While this method is effective for analogous structures, adaptation to 5-bromo-2-(trifluoromethoxy)phenylacetic acid would require substitution of the methyl group with trifluoromethoxy prior to acylation.

Optimization Notes :

-

Replacement of AlCl3 with less corrosive catalysts (e.g., FeCl3) improves safety.

-

Bromination before acylation ensures correct regiochemistry.

Reductive Carboxylation of Bromoarenes

Palladium-Catalyzed Carbonylation

Palladium-catalyzed carbonylation offers a one-step route to install the acetic acid moiety. In this approach, 5-bromo-2-(trifluoromethoxy)bromobenzene reacts with CO (1 atm) in methanol using Pd(OAc)2 and Xantphos as ligands, producing methyl 5-bromo-2-(trifluoromethoxy)phenylacetate in 78% yield. Acidic hydrolysis then liberates the free acid.

Advantages Over Traditional Methods :

-

Avoids multi-step functional group interconversions.

-

Compatible with sensitive trifluoromethoxy groups.

Comparative Analysis of Methodologies

Efficiency Trends :

-

SNAr trifluoromethoxylation provides the highest yield (85%) but requires nitro activation.

-

Palladium carbonylation balances yield and scalability but demands specialized equipment.

Bromination at the 5-position is complicated by competing ortho/para directing effects of the trifluoromethoxy group. Microwave-assisted bromination using NBS in DMF at 120°C improves regioselectivity (>90% para preference), though this remains an area for optimization.

Green Chemistry Considerations

Recent advances replace toxic solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) in amide couplings, reducing environmental impact without sacrificing yield. Similarly, photocatalytic trifluoromethoxylation methods using Ru(bpy)3Cl2 show promise for milder conditions .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(trifluoromethoxy)phenylacetic acid can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation Reactions: The phenylacetic acid moiety can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction Reactions: The compound can be reduced to form derivatives with different oxidation states.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenylacetic acid derivatives, while oxidation can produce carboxylic acids or ketones .

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

This compound serves as a valuable building block in organic synthesis. Its bromine and trifluoromethoxy groups enhance its reactivity, allowing for the formation of more complex molecules through various chemical reactions. The selective bromination at the 2-position facilitates the introduction of further functional groups, making it a versatile intermediate in synthetic pathways.

Biochemical Research

Enzyme Interaction Studies

5-Bromo-2-(trifluoromethoxy)phenylacetic acid has been utilized in biochemical studies to investigate enzyme interactions and metabolic pathways. It has shown the ability to inhibit specific enzymes, thereby altering metabolic processes and cellular functions. For instance, it may modulate oxidative stress responses by interacting with enzymes involved in redox states.

Cellular Effects

Research indicates that this compound can influence cell signaling pathways, gene expression, and cellular metabolism. It has been observed to induce changes in the expression of genes related to stress responses and apoptosis, highlighting its potential role in regulating cellular health and disease processes.

Pharmaceutical Applications

Anti-inflammatory Properties

The compound has been studied for its potential anti-inflammatory effects. It is believed to modulate pathways involved in inflammation by interacting with receptors such as CRTH2 and other prostaglandin D2 receptors. This property suggests its utility in developing treatments for inflammatory diseases .

Selective COX-2 Inhibition

this compound derivatives have been identified as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme implicated in pain and inflammation. This selectivity allows for therapeutic applications with fewer gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 5-Bromo-2-(trifluoromethoxy)phenylacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and trifluoromethoxy groups can influence the compound’s binding affinity and selectivity towards these targets. The phenylacetic acid moiety may also play a role in modulating the compound’s biological activity by affecting its solubility and cellular uptake .

Comparison with Similar Compounds

Structural Analogs of Phenylacetic Acid Derivatives

The following table summarizes key analogs of 5-bromo-2-(trifluoromethoxy)phenylacetic acid, highlighting substituent variations, molecular properties, and applications:

*Prices derived from for phenylacetic acid analogs.

†Price calculated from (5g = 14,400 JPY).

Key Observations:

Substituent Position Effects :

- The 5-bromo-2-trifluoromethoxy substitution (target compound) is distinct from the 4-bromo-2-trifluoromethoxy analog (CAS 509142-74-9). Positional isomerism influences electronic properties and steric hindrance, affecting reactivity and binding affinity in biological systems .

- Replacement of the phenyl ring with a thienyl group (CAS 71637-38-2) reduces aromaticity and alters solubility, as seen in polymer applications .

Functional Group Modifications :

- Conversion of the acetic acid (-CH₂COOH) to a benzoic acid (-COOH) group (CAS 403646-47-9) increases acidity (pKa ~2-3 vs. ~4-5 for phenylacetic acids), impacting ionization and bioavailability .

- Fluorine substitution (e.g., 3-Bromo-4-fluorophenylacetic acid) enhances metabolic stability and membrane permeability, critical for antimicrobial agents .

Price and Availability :

- 4-(Trifluoromethoxy)phenylacetic acid (CAS 4315-07-5) is commercially available at ~4,400 JPY/g (5g scale), reflecting demand in organic synthesis .

- Brominated derivatives (e.g., 3-Bromo-4-fluorophenylacetic acid) are costlier due to complex purification steps .

Pharmacologically Active Derivatives

The 5-bromo-2-(trifluoromethoxy)phenyl group is incorporated into pyrrole-based agonists (e.g., SGA-150 and SGA-153), which modulate lysosomal TPC2 ion channels. These compounds demonstrate:

Biological Activity

5-Bromo-2-(trifluoromethoxy)phenylacetic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H6BrF3O3. The presence of the trifluoromethoxy group significantly influences the compound's biological properties, enhancing its lipophilicity and potential interactions with biological targets.

Synthesis

The synthesis of this compound involves several steps, typically starting from commercially available precursors. The trifluoromethoxy group can be introduced using various fluorination techniques that are well-documented in the literature, enhancing the compound's pharmacological profile.

Anticancer Activity

Research has indicated that compounds with similar structures exhibit promising anticancer properties. For instance, derivatives containing the trifluoromethoxy group have been shown to induce apoptosis in cancer cells through caspase pathways. A study on related compounds demonstrated significant cytotoxicity against various cancer cell lines, including MCF7 (breast cancer) and PC3 (prostate cancer), with IC50 values ranging from 5.1 to 22.08 µM .

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF7 | TBD |

| 1,3,4-Thiadiazole Derivative | PC3 | 6.19 |

| Doxorubicin | MCF7 | 7.26 |

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. A study evaluating related isatin derivatives indicated that trifluoromethoxy substituents could enhance antibacterial and antifungal activities due to their electron-withdrawing effects, which may stabilize reactive intermediates during microbial interactions .

Structure-Activity Relationship (SAR)

SAR studies reveal that the position and nature of substituents significantly affect biological activity. The trifluoromethoxy group at position-5 enhances toxicity and bioactivity compared to other substitutions. For example, compounds with this substituent exhibited LD50 values significantly lower than their non-fluorinated counterparts, indicating increased potency .

Table 2: LD50 Values of Compounds with Trifluoromethoxy Substituents

| Compound | LD50 (M) |

|---|---|

| Compound with Trifluoromethoxy at Position-5 | |

| Reference Compound |

Study on Toxicity and Efficacy

In a comprehensive study, various derivatives of isatin were synthesized and evaluated for their toxicological profiles. The presence of the trifluoromethoxy group was linked to enhanced toxicity in certain derivatives, suggesting that this functional group plays a crucial role in modulating biological activity .

Clinical Relevance

The potential therapeutic applications of this compound extend beyond anticancer properties. Its unique chemical structure may offer insights into developing new drugs targeting specific pathways involved in cancer progression and microbial resistance.

Q & A

Q. What are the standard synthetic routes for 5-Bromo-2-(trifluoromethoxy)phenylacetic acid?

The compound can be synthesized via Suzuki-Miyaura cross-coupling, leveraging boronic acid intermediates. For example, 5-Bromo-2-(trifluoromethoxy)phenylboronic acid (CAS 1072951-56-4) serves as a key precursor, requiring palladium catalysts and optimized reaction conditions (e.g., inert atmosphere, temperature control) . Purification often involves column chromatography or recrystallization, with yields dependent on solvent choice and catalyst loading .

Q. How is the compound characterized using spectroscopic methods?

- NMR : H and C NMR are critical for confirming the aromatic substitution pattern and acetic acid moiety. The bromine and trifluoromethoxy groups produce distinct splitting patterns and shifts .

- HPLC-MS : Used to assess purity and molecular weight. High-resolution mass spectrometry (HRMS) validates the molecular formula (CHBrFO) .

- FT-IR : Confirms carboxylic acid (C=O stretch ~1700 cm) and C-F bonds (1100–1200 cm) .

Q. What are the solubility properties in common solvents?

The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and halogenated solvents (e.g., dichloromethane). Solubility in ethanol is moderate but decreases at lower temperatures. Preferential solvent selection depends on reaction requirements and crystallization protocols .

Q. What are the recommended storage conditions?

Store at 0–8°C under inert atmosphere (argon or nitrogen) to prevent degradation. The trifluoromethoxy group is sensitive to moisture, necessitating desiccated conditions . Contradictory evidence exists regarding exact temperature ranges (e.g., 0–6°C vs. 2–8°C), but consensus favors cold, dry storage .

Advanced Research Questions

Q. How can yield be optimized in the synthesis of this compound?

- Catalyst Screening : Use Pd(PPh) or PdCl(dppf) for improved coupling efficiency .

- Solvent Optimization : Tetrahydrofuran (THF) or toluene at reflux enhances reaction kinetics.

- Purification : Gradient elution in column chromatography (hexane:ethyl acetate) minimizes byproducts. Yield improvements up to 85% have been reported with rigorous exclusion of oxygen .

Q. What analytical challenges arise when determining purity, and how are they addressed?

- Impurity Detection : Trace brominated byproducts (e.g., di-substituted derivatives) may co-elute in HPLC. Use reverse-phase columns (C18) with acetonitrile/water gradients for separation .

- Quantitative NMR : Internal standards (e.g., 1,3,5-trimethoxybenzene) improve accuracy in quantifying residual solvents or unreacted intermediates .

Q. How can contradictions between theoretical and experimental data be resolved?

- Computational Validation : Density Functional Theory (DFT) calculations predict NMR chemical shifts and optimize reaction pathways. Discrepancies in C shifts may indicate steric effects or unexpected tautomerism .

- Isotopic Labeling : F NMR or H labeling clarifies electronic environments of the trifluoromethoxy group .

Q. What biological targets are predicted for this compound?

Docking studies suggest affinity for microbial enzymes (e.g., leucyl-tRNA synthetase) due to the electron-withdrawing trifluoromethoxy group enhancing binding interactions. Potential applications include antifungal or antibiotic drug candidates .

Q. How can computational modeling elucidate its interactions with enzymes?

- Molecular Dynamics (MD) Simulations : Analyze binding stability in active sites (e.g., cytochrome P450). The bromine atom’s hydrophobic interactions and the acetic acid moiety’s hydrogen bonding are critical .

- QSAR Studies : Correlate substituent effects (e.g., bromine position) with inhibitory activity against bacterial targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.